3-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phenol, also known by its CAS number 1038214-38-8, is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phenolic structure with an amino alcohol side chain, which contributes to its reactivity and biological activity.
The compound is primarily sourced from chemical suppliers and research laboratories. It can be synthesized through specific organic reactions involving phenolic compounds and amino alcohols, making it accessible for research and application in various scientific domains.
3-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phenol is classified as a phenolic compound due to the presence of the hydroxyl group attached to the aromatic ring. It falls under the category of amino alcohols as well, owing to the amino and hydroxy functionalities present in its structure.
The synthesis of 3-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phenol typically involves the following steps:
The reaction mechanism typically involves:
The molecular formula for 3-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phenol is C₁₁H₁₇NO₂. Its structure consists of:
Property | Value |
---|---|
Molecular Weight | 195.26 g/mol |
IUPAC Name | 3-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol |
InChI | InChI=1S/C11H17NO2/c1-11(2,7-14)13-6-8(12)4-3-5-10(8)15/h3-5,13-15H,6-7H2,1-2H3 |
InChI Key | CJORJINNMXASBF-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(CO)NCC1=C(C=CC=C1)O |
3-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phenol can undergo several chemical reactions:
Common reagents used in these reactions include:
The major products formed depend on the specific reaction conditions and reagents utilized.
The mechanism of action for 3-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phenol involves its interaction with biological targets through hydrogen bonding and electrostatic interactions facilitated by its hydroxyl and amino groups. These interactions can influence enzymatic activities or receptor functions, making it a subject of interest in medicinal chemistry.
While specific physical properties such as density and boiling point are not widely reported, typical characteristics include:
Property | Value |
---|---|
Melting Point | Not available |
Density | Not available |
Flash Point | Not applicable |
Chemical properties include:
3-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phenol has several notable applications:
This compound's versatility makes it valuable across various scientific disciplines, from organic synthesis to medicinal chemistry.
CAS No.: 7196-09-0
CAS No.: 102577-03-7
CAS No.: 541-25-3
CAS No.: 574-77-6
CAS No.: 21416-14-8
CAS No.: